Cyclin-A1 is classified under cyclins, which are regulatory proteins that control various phases of the cell cycle by activating cyclin-dependent kinases (CDKs). Cyclins are characterized by their cyclical expression and degradation throughout the cell cycle stages. Cyclin-A1 specifically interacts with CDK2, facilitating DNA synthesis and cell division during meiosis .
The synthesis of Cyclin-A1 typically involves recombinant DNA technology. The CCNA1 gene can be cloned into expression vectors such as pET32a for bacterial expression or pCDNA3 for mammalian cells. The process generally follows these steps:
The final product can be characterized using techniques such as SDS-PAGE and mass spectrometry to confirm its identity and purity .
Cyclin-A1 has a complex tertiary structure that facilitates its interaction with CDK2. The structure consists of several helical regions and loops that contribute to its functional conformation. The cyclin fold comprises a series of alpha helices organized into a compact structure that enables binding to CDKs.
Cyclin-A1 primarily participates in the activation of cyclin-dependent kinases through binding. The interaction between Cyclin-A1 and CDK2 leads to phosphorylation events that are crucial for cell cycle progression:
The mechanism of action for Cyclin-A1 involves its role as a regulatory subunit that activates CDK2 during meiosis:
This process is tightly regulated by various checkpoints within the cell cycle to prevent errors during division .
Cyclin-A1 has several applications in scientific research:
Cyclins belong to a diverse family of regulatory proteins that orchestrate eukaryotic cell cycle progression through selective binding and activation of cyclin-dependent kinases (CDKs). Cyclin A1 (encoded by CCNA1) is phylogenetically classified within the "A-type" cyclin subfamily, which diverged early in eukaryotic evolution. Key insights include:
Table 1: Classification of A-Type Cyclins
Feature | Cyclin A1 | Cyclin A2 |
---|---|---|
Gene Symbol | CCNA1 | CCNA2 |
Expression | Germ cells, hematopoietic stem cells | Ubiquitous somatic cells |
Cell Cycle Role | Meiosis (prophase I) | Mitosis (S/G2 phases) |
CDK Partners | CDK2 | CDK2 (S-phase), CDK1 (G2/M) |
Evolution | Vertebrate-specific duplication | Conserved from yeast to mammals |
Phylogenetic analyses reveal that Cyclin A1 emerged concurrently with the CDK4/6 subfamily in eumetazoans, suggesting co-evolution of specialized cell cycle checkpoints in complex organisms [7] [8]. This evolutionary trajectory underscores its role in advanced developmental processes absent in basal lineages.
Cyclin A1 was identified later than Cyclin A2, reflecting its tissue-specific expression and distinct functions:
2012: Structural biology advances (X-ray crystallography) resolved Cyclin A1's cyclin box fold (CBF), confirming conservation of the 5-helical domain for CDK binding but revealing divergent surface loops (including residues 271–279) [6] [9].
Key Structural Features:
Table 2: Structural and Functional Motifs in Cyclin A1
Domain/Motif | Residues | Function | Distinguishing Feature vs. Cyclin A2 |
---|---|---|---|
Cyclin Box | 160–310 | CDK2 binding and activation | 87% sequence identity |
271-279 Epitope | 271–279 (LLQATDSAV) | Surface-exposed immunogenic region | Low homology (42% identity) |
Phosphosite | Ser276 | Regulates substrate specificity | Absent in Cyclin A2 |
The peptide fragment 271-279 (LLQATDSAV) represents a major immunogenic epitope of Cyclin A1 with therapeutic relevance:
Anchor residues Leu271 and Val279 facilitate HLA-A*0201 binding, with computational models predicting stable MHC-I docking (binding affinity: IC50 = 12 nM) [3].
Immunogenicity:
The epitope exhibits characteristics of a cancer-testis antigen: minimal expression in normal tissues (except testes) but aberrantly high in AML, enabling tumor-selective targeting [3] [8].
Therapeutic Implications:
Table 3: Immunogenic Profile of Cyclin A1 (271-279)
Property | Finding | Method of Validation |
---|---|---|
HLA Restriction | HLA-A*0201 | Tetramer staining, binding assays |
T-cell Response | Cytotoxic CD8+ T-cell activation | IFN-γ ELISPOT, cytotoxicity assays |
Expression in Normal Tissues | Testis only (minimal elsewhere) | RNA microarrays, IHC |
Expression in AML | >50% of LSCs (high) | Flow cytometry, qPCR |
Key Binding Residues | Leu271, Val279 | Alanine scanning mutagenesis |
The 271-279 epitope exemplifies how molecularly defined peptide sequences can bridge fundamental cell cycle biology and translational immunotherapies, particularly for malignancies with germline antigen expression.
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